molecular formula C11H18N2O3S B14456074 5-Amino-N-butyl-2-methoxybenzenesulphonamide CAS No. 71411-70-6

5-Amino-N-butyl-2-methoxybenzenesulphonamide

Cat. No.: B14456074
CAS No.: 71411-70-6
M. Wt: 258.34 g/mol
InChI Key: UDWDZYCRDRQOCJ-UHFFFAOYSA-N
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Description

5-Amino-N-butyl-2-methoxybenzenesulphonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-butyl-2-methoxybenzenesulphonamide typically involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-Amino-2-methoxybenzenesulfonyl chloride+ButylamineThis compound+HCl\text{5-Amino-2-methoxybenzenesulfonyl chloride} + \text{Butylamine} \rightarrow \text{this compound} + \text{HCl} 5-Amino-2-methoxybenzenesulfonyl chloride+Butylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-butyl-2-methoxybenzenesulphonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-N-butyl-2-methoxybenzenesulphonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Amino-N-butyl-2-methoxybenzenesulphonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The compound’s sulfonamide group plays a crucial role in this inhibitory action.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-methoxybenzenesulfonamide
  • 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride
  • 2-Amino-5-methoxybenzoic acid

Uniqueness

5-Amino-N-butyl-2-methoxybenzenesulphonamide is unique due to its specific structural features, such as the butyl group attached to the nitrogen atom. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

71411-70-6

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

IUPAC Name

5-amino-N-butyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C11H18N2O3S/c1-3-4-7-13-17(14,15)11-8-9(12)5-6-10(11)16-2/h5-6,8,13H,3-4,7,12H2,1-2H3

InChI Key

UDWDZYCRDRQOCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)N)OC

Origin of Product

United States

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